Trk-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

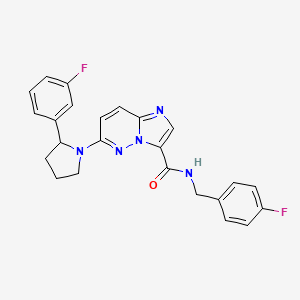

Molecular Formula |

C24H21F2N5O |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |

InChI |

InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32) |

InChI Key |

DNLSHEANAZGDSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Target and Mechanism of Trk-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the small molecule inhibitor, Trk-IN-13. The primary focus of this document is to delineate its molecular target, summarize its inhibitory activity, and provide detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, neuroscience, and drug discovery.

Core Target and Mechanism of Action

This compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors play a crucial role in the development and function of the nervous system by binding to their respective neurotrophin ligands: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.

Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate on specific tyrosine residues within their kinase domains. This activation initiates downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for promoting cell survival, proliferation, and differentiation. In several types of cancer, chromosomal rearrangements can lead to the formation of oncogenic fusion proteins involving the Trk kinase domain. These fusion proteins are constitutively active, driving tumor growth and survival independently of neurotrophin stimulation. This compound exerts its therapeutic effect by competing with ATP for the binding site within the Trk kinase domain, thereby inhibiting its catalytic activity and blocking downstream oncogenic signaling.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against the Trk family of kinases has been characterized in biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (referred to as compound X-24 in the source patent).

| Target Kinase | IC50 (nM) |

| TrkA | < 10 |

| TrkB | < 10 |

| TrkC | < 10 |

Data is referenced from patent WO2012034091A1, where this compound is denoted as compound X-24. Specific values were not publicly available and are presented as a potent range.

Signaling Pathway Inhibition

This compound effectively abrogates the downstream signaling cascades initiated by Trk receptor activation. By inhibiting the kinase activity of TrkA, TrkB, and TrkC, this compound prevents the phosphorylation and subsequent activation of key signaling molecules in the Ras/MAPK, PI3K/AKT, and PLCγ pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified Trk kinases by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human TrkA, TrkB, and TrkC kinase domains

-

Poly (4:1 Glu, Tyr) peptide substrate

-

ATP

-

This compound (or other test compounds)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO vehicle control.

-

Add 2 µL of a solution containing the Trk kinase (e.g., 1-5 ng/µL) in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate (e.g., 0.2 mg/mL) and ATP (e.g., 25 µM) in Kinase Assay Buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Trk Phosphorylation Assay (In-Cell ELISA)

This assay measures the ability of this compound to inhibit the autophosphorylation of Trk receptors in a cellular context.

Materials:

-

Cancer cell line with a known NTRK fusion (e.g., KM12 cells with TPM3-NTRK1)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100)

-

Primary antibodies: anti-phospho-TrkA (Tyr674/675) and anti-total-TrkA

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

96-well cell culture plates

Procedure:

-

Seed the NTRK fusion-positive cells in a 96-well plate and allow them to adhere overnight.

-

The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.

-

Treat the cells with serial dilutions of this compound or DMSO vehicle control for 1-2 hours.

-

Wash the cells with cold PBS.

-

Fix the cells with the fixing solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize and quench endogenous peroxidases with the quenching solution for 20 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding with blocking buffer for 1.5 hours.

-

Incubate with the primary antibody against phospho-Trk overnight at 4°C. For normalization, a parallel set of wells should be incubated with an antibody against total Trk.

-

Wash the cells with PBS containing 0.1% Tween-20.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells with PBS-Tween.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

Normalize the phospho-Trk signal to the total Trk signal and calculate IC50 values.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

NTRK fusion-positive cancer cell line

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of this compound or DMSO vehicle control.

-

Incubate for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals form.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

References

role of Trk signaling pathways in neurobiology

An In-depth Technical Guide to the Role of Trk Signaling Pathways in Neurobiology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Tropomyosin receptor kinase (Trk) signaling pathways, central to the development, function, and survival of the nervous system. We will delve into the core molecular cascades, their diverse roles in neurobiology, their implication in disease, and the key experimental methodologies used to investigate them.

The Trk receptors are a family of three receptor tyrosine kinases (RTKs)—TrkA, TrkB, and TrkC—that are activated by a class of protein growth factors known as neurotrophins.[1][2] This signaling system is a cornerstone of neural development and function, regulating a vast array of cellular processes including the survival and differentiation of neurons, the growth of axons and dendrites, and the modulation of synaptic strength and plasticity.[1][3][4] Upon binding a neurotrophin, the Trk receptor dimerizes, leading to autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] These phosphotyrosine sites then act as docking platforms for various adaptor proteins and enzymes, initiating several downstream signaling cascades that propagate the signal from the cell surface to the nucleus and other cellular compartments.[4][5]

Trk Receptors and Neurotrophin Ligands

The interaction between neurotrophins and Trk receptors is highly specific, which is a key mechanism for achieving distinct biological outcomes. The four primary mammalian neurotrophins are Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4/5 (NT-4/5).

| Receptor | Primary Ligand(s) | Key Roles in the Nervous System |

| TrkA | Nerve Growth Factor (NGF) | Survival and differentiation of sensory and sympathetic neurons.[6][7] |

| TrkB | Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-4/5 (NT-4/5) | Neuronal survival, synaptic plasticity, learning, and memory.[3][8] |

| TrkC | Neurotrophin-3 (NT-3) | Proprioceptive sensory neuron survival and function. |

Table 1: Specificity of Trk receptors and their primary neurotrophin ligands, along with their principal functions in the nervous system.

Core Trk Signaling Pathways

Activation of Trk receptors triggers three main intracellular signaling pathways: the Ras/MAPK (ERK) pathway, the PI3K/Akt pathway, and the PLCγ pathway. These cascades are fundamental to mediating the diverse effects of neurotrophins.[1][2][5][9][10]

The Ras-MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for neuronal differentiation and neurite outgrowth.[11]

-

Initiation : Upon Trk receptor autophosphorylation, the tyrosine residue Y490 serves as a docking site for the adaptor protein Shc.[12]

-

Cascade Activation : Shc recruits the Grb2/SOS complex, which acts as a guanine nucleotide exchange factor for the small G-protein Ras.[11]

-

Signal Transduction : Activated Ras triggers a kinase cascade, sequentially phosphorylating and activating Raf, MEK, and finally ERK (also known as MAPK).[13][14]

-

Nuclear Translocation : Activated ERK translocates to the nucleus, where it phosphorylates transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that promote neuronal differentiation and growth.[15]

The PI3K-Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is the primary mediator of the pro-survival effects of neurotrophins, actively suppressing apoptosis.[2]

-

Initiation : PI3K is recruited to the activated Trk receptor complex, either directly or via adaptor proteins like Gab1.

-

Second Messenger Production : Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Activation : PIP3 recruits and activates PDK1, which in turn phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).

-

Suppression of Apoptosis : Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Forkhead transcription factors. This leads to the inhibition of caspase cascades and promotes cell survival.[11]

The PLCγ Pathway

The Phospholipase C-gamma (PLCγ) pathway is critical for modulating synaptic plasticity and neurotransmitter release.[8][16]

-

Initiation : The tyrosine residue Y785 on the activated Trk receptor serves as a direct binding site for PLCγ.[12]

-

Second Messenger Production : Upon phosphorylation by Trk, PLCγ hydrolyzes PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[17]

-

Downstream Effects :

-

IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This Ca²⁺ surge can activate various calcium-dependent enzymes, such as CaM kinases.[17]

-

DAG remains in the membrane and, along with Ca²⁺, activates Protein Kinase C (PKC).

-

-

Functional Outcomes : The activation of CaM kinases and PKC influences synaptic vesicle cycling, ion channel activity, and gene expression, all of which are crucial for synaptic plasticity.[8]

Role in Neurological and Psychiatric Disorders

Given the fundamental role of Trk signaling in the nervous system, its dysregulation is implicated in numerous pathologies.

-

Neurodegenerative Diseases : A reduction in neurotrophic support, particularly BDNF/TrkB signaling, is a common feature in Alzheimer's, Parkinson's, and Huntington's diseases.[8][18][19][20][21][22] This loss of signaling contributes to neuronal atrophy, synaptic dysfunction, and eventual cell death. Restoring Trk signaling is therefore a major therapeutic strategy being explored for these conditions.[19]

-

Psychiatric Disorders : Aberrant BDNF/TrkB signaling has been strongly linked to the pathophysiology of major depression, schizophrenia, and anxiety disorders.[8][18][19][23][24] Stress, a major risk factor for depression, is known to decrease BDNF expression, while many antidepressant treatments have been shown to increase BDNF levels and TrkB signaling.[19][23]

Therapeutic Targeting and Drug Development

The critical role of Trk signaling in both normal physiology and disease has made it an attractive target for drug development.

-

Trk Inhibitors : In oncology, chromosomal rearrangements can lead to the creation of NTRK fusion genes, which produce constitutively active Trk fusion proteins that drive tumor growth.[9][25] This has led to the development of potent and selective Trk inhibitors that have shown remarkable efficacy in patients with NTRK fusion-positive cancers, regardless of the tumor's tissue of origin.[26][27][28]

-

Trk Agonists and Modulators : In neurobiology, the focus is on developing agents that can enhance or mimic Trk signaling to treat neurodegenerative and psychiatric disorders.[20] This includes small molecule TrkB agonists that can cross the blood-brain barrier and activate the receptor, offering a potential therapeutic avenue where direct administration of BDNF is not feasible.[29]

| Compound | Target(s) | Type | Reported IC₅₀ (TrkA/B/C) |

| Larotrectinib | Pan-Trk | Inhibitor | 5 / 11 / 6 nM |

| Entrectinib | Pan-Trk, ROS1, ALK | Inhibitor | 1 / 3 / 5 nM |

| Selitrectinib | Pan-Trk (Next-Gen) | Inhibitor | Effective against resistance mutations |

| Repotrectinib | Pan-Trk, ROS1, ALK (Next-Gen) | Inhibitor | 0.83 / 0.05 / 0.1 nM |

| 7,8-DHF | TrkB | Agonist | N/A (Activator) |

| ANA-12 | TrkB | Antagonist | 45.6 nM (high affinity site) |

Table 2: A selection of small molecules targeting Trk receptors. IC₅₀ values represent the concentration required for 50% inhibition and are compiled from various sources. These values can vary based on assay conditions.

Key Experimental Methodologies

Studying the intricacies of Trk signaling requires a variety of molecular and cellular biology techniques. Below are protocols for three fundamental experimental approaches.

Experimental Workflow: Western Blotting for Trk Activation

Protocol: Co-Immunoprecipitation (Co-IP) to Detect Trk-Adaptor Interaction

Objective: To determine if a specific adaptor protein (e.g., Shc) physically associates with an activated Trk receptor (e.g., TrkA) in response to a neurotrophin (e.g., NGF).

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., PC12 cells) and treat them with NGF (50 ng/mL) for 5-10 minutes to induce TrkA activation and complex formation. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. This buffer preserves protein-protein interactions.

-

Pre-Clearing: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Collect the pre-cleared lysate.

-

Add the primary antibody specific to the "bait" protein (e.g., anti-TrkA antibody) and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis by Western Blot: Analyze the eluted samples by Western blotting using an antibody against the "prey" protein (e.g., anti-Shc antibody) to see if it was pulled down with the bait. A band for Shc in the NGF-treated lane, but not the control, indicates an interaction.

Protocol: In Vitro Kinase Assay

Objective: To measure the enzymatic activity of a Trk receptor and assess the potency of a potential inhibitor.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture. Commercially available kits (e.g., from BPS Bioscience, Promega) provide optimized buffers and substrates.[30][31][32][33] A typical reaction includes:

-

Recombinant purified Trk kinase (e.g., TrkB).

-

A generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Kinase assay buffer (containing MgCl₂, MnCl₂, DTT).[33]

-

The test inhibitor at various concentrations (e.g., serial dilutions). Include a no-inhibitor control.

-

-

Initiation: Start the reaction by adding ATP. A common format uses ADP-Glo™, where the amount of ADP produced is measured.[30][33]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Convert the ADP produced into ATP by adding Kinase Detection Reagent.

-

Measure the newly synthesized ATP by adding a luciferase/luciferin solution and detecting the resulting luminescence with a plate reader.

-

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

References

- 1. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]

- 2. Trk receptor - Wikipedia [en.wikipedia.org]

- 3. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. TrkA, But Not TrkC, Receptors Are Essential for Survival of Sympathetic Neurons In Vivo | Journal of Neuroscience [jneurosci.org]

- 7. Frontiers | Enhanced TrkA signaling impairs basal forebrain-dependent behavior [frontiersin.org]

- 8. TrkB Receptor Signalling: Implications in Neurodegenerative, Psychiatric and Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Trk receptors use redundant signal transduction pathways involving SHC and PLC-gamma 1 to mediate NGF responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. Phosphoproteomic analysis of neurotrophin receptor TrkB signaling pathways in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PLC-γ-Ca2+ pathway regulates axonal TrkB endocytosis and is required for long-distance propagation of BDNF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactome | PLC-gamma1 signalling [reactome.org]

- 18. mdpi.com [mdpi.com]

- 19. Integral Characterization of Defective BDNF/TrkB Signalling in Neurological and Psychiatric Disorders Leads the Way to New Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Intricate Relationship of Trk Receptors in Brain Diseases and Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Intersection of NGF/TrkA Signaling and Amyloid Precursor Protein Processing in Alzheimer’s Disease Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Neurotrophin signalling in the human nervous system [frontiersin.org]

- 23. dovepress.com [dovepress.com]

- 24. Brain-Derived Neurotrophic Factor and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. development-of-small-molecule-tropomyosin-receptor-kinase-trk-inhibitors-for-ntrk-fusion-cancers - Ask this paper | Bohrium [bohrium.com]

- 26. aacrjournals.org [aacrjournals.org]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. medchemexpress.com [medchemexpress.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. bpsbioscience.com [bpsbioscience.com]

- 33. promega.com [promega.com]

Trk-IN-13: A Technical Overview of a Putative Pan-Trk Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and protocols for the specific compound Trk-IN-13 are not extensively available in the public domain beyond its initial disclosure in patent literature. This guide provides a comprehensive overview of pan-Trk inhibition, leveraging publicly available information on the broader class of Trk inhibitors to contextualize the potential role and characteristics of this compound.

Introduction to Tropomyosin Receptor Kinases (Trk)

Tropomyosin receptor kinases (Trks) are a family of high-affinity nerve growth factor receptors that play a crucial role in the development and function of the nervous system.[1][2] The family consists of three members: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][3] These receptor tyrosine kinases are activated by neurotrophins; Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 for TrkB, and Neurotrophin-3 (NT-3) for TrkC.[1][4]

Ligand binding to the extracellular domain of a Trk receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for neuronal cell proliferation, differentiation, survival, and synaptic plasticity.[5][6][7]

Pan-Trk Inhibition as a Therapeutic Strategy

In various cancers, chromosomal rearrangements can lead to the fusion of the kinase domain-encoding portion of an NTRK gene with an unrelated gene.[5] The resulting chimeric proteins lead to ligand-independent, constitutive activation of the Trk kinase, driving oncogenesis.[7] These NTRK gene fusions are found across a wide range of tumor types, making Trk a compelling "tumor-agnostic" therapeutic target.[5]

Pan-Trk inhibitors are small molecules designed to inhibit the kinase activity of all three Trk receptor isoforms (TrkA, TrkB, and TrkC).[3] By blocking the ATP-binding site of the kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream oncogenic signaling pathways, ultimately leading to apoptosis and inhibition of tumor growth in NTRK fusion-positive cancers.[6]

This compound: An Imidazo[1,2-b]pyridazine-Based Pan-Trk Inhibitor

This compound is a potent inhibitor of Trk kinases. It belongs to the imidazo[1,2-b]pyridazine class of compounds. Its CAS number is 1365221-52-8. Information from chemical suppliers indicates that this compound is the compound referred to as X-24 in patent WO2012034091A1.

Chemical Structure

While the definitive chemical structure of this compound is detailed within the aforementioned patent, specific public domain data is limited.

Mechanism of Action

As a pan-Trk inhibitor, this compound is presumed to function as an ATP-competitive inhibitor of the TrkA, TrkB, and TrkC kinase domains. By binding to the active site, it blocks the phosphorylation cascade that drives cancer cell proliferation and survival.

Quantitative Data: A Representative Pan-Trk Inhibitor Profile

Specific quantitative data for this compound is not publicly available. The following table represents typical in vitro activity data for a well-characterized pan-Trk inhibitor, such as Larotrectinib, to illustrate the expected profile of a potent and selective pan-Trk inhibitor.

| Target | IC50 (nM) | Assay Type |

| TrkA | 5 | Biochemical Kinase Assay |

| TrkB | 11 | Biochemical Kinase Assay |

| TrkC | 6 | Biochemical Kinase Assay |

| Off-Target Kinase 1 | >1000 | Biochemical Kinase Assay |

| Off-Target Kinase 2 | >1000 | Biochemical Kinase Assay |

This data is representative and not specific to this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary to the developing entity. However, standard methodologies for evaluating pan-Trk inhibitors are well-established in the field.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Reagents and Materials:

-

Recombinant human TrkA, TrkB, and TrkC kinase domains.

-

ATP (Adenosine triphosphate).

-

Biotinylated peptide substrate.

-

Test compound (e.g., this compound) at various concentrations.

-

Kinase reaction buffer.

-

Detection reagents (e.g., Europium-labeled anti-phospho-antibody and Allophycocyanin-labeled streptavidin for HTRF assay).

-

384-well microplates.

-

-

Procedure:

-

Add the kinase, peptide substrate, and test compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate on a suitable plate reader to measure the signal, which is proportional to the extent of substrate phosphorylation.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (General Protocol)

This assay assesses the effect of a compound on the growth of cancer cells harboring an NTRK gene fusion.

-

Reagents and Materials:

-

Cancer cell line with a known NTRK fusion (e.g., KM12 cells with TPM3-NTRK1 fusion).

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound) at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Incubate as per the manufacturer's instructions to allow for signal generation.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) value.

-

Signaling Pathways and Experimental Workflows

Trk Signaling Pathway

The following diagram illustrates the canonical Trk signaling pathway, which is aberrantly activated in NTRK fusion-positive cancers and is the target of pan-Trk inhibitors.

Caption: General Trk signaling pathway and point of inhibition.

Experimental Workflow: Kinase Inhibition Assay

The workflow for a typical in vitro kinase inhibition assay to determine the IC50 of a compound like this compound is depicted below.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound, as an imidazo[1,2-b]pyridazine-based compound, represents a potential pan-Trk inhibitor. While specific data on this molecule is limited in the public scientific literature, the established role of pan-Trk inhibitors in oncology highlights the therapeutic potential of this class of compounds. Further research and publication of data are necessary to fully elucidate the preclinical and clinical profile of this compound. This guide provides a foundational understanding of the principles of pan-Trk inhibition and the methodologies used to characterize such compounds, offering a framework for interpreting future data on this compound and other novel pan-Trk inhibitors.

References

- 1. US10765878B2 - Compositions and methods to modulate cell activity - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2019084285A1 - Formulations of a macrocyclic trk kinase inhibitor - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

- 7. US20120040372A1 - Receptor tyrosine kinase assays - Google Patents [patents.google.com]

Methodological & Application

Trk-IN-13 solubility in DMSO and cell media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-13 is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, neurodegenerative disorders, and pain. These application notes provide detailed information on the solubility of this compound and protocols for its use in cell-based assays.

Solubility of this compound

Data Presentation: this compound Solubility

| Solvent | Estimated Solubility | Recommendations for Stock Solutions |

| DMSO | ≥ 10 mM (estimated) | Prepare a 10 mM stock solution in 100% DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C for long-term storage or at 4°C for short-term use. |

| Cell Culture Media | Low | Direct dissolution in aqueous media is not recommended due to the hydrophobic nature of many kinase inhibitors. |

| Cell Culture Media with low % DMSO | Dependent on final concentration | The final concentration of DMSO in cell culture media should be kept low, typically ≤ 0.1%, to minimize solvent-induced cytotoxicity. |

Note on Solubility Testing: It is highly recommended that researchers perform a solubility test to determine the maximum soluble concentration of this compound in their specific cell culture medium under their experimental conditions. This can be done by preparing serial dilutions of the DMSO stock solution in the desired cell culture medium and observing for any precipitation.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Bring the this compound powder and DMSO to room temperature.

-

Aseptically weigh the desired amount of this compound powder.

-

Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

General Protocol for a Cell-Based Assay Using this compound

Objective: To assess the effect of this compound on a specific cellular phenotype (e.g., cell viability, proliferation, or signaling pathway activation).

Materials:

-

Cells of interest (e.g., cancer cell line with known Trk expression or activation)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well cell culture plates (e.g., 96-well plate)

-

Assay-specific reagents (e.g., MTT reagent for viability, antibodies for Western blotting)

Protocol:

-

Cell Seeding:

-

Culture the cells of interest to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a multi-well plate at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

On the following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

-

Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Assay Performance:

-

After the incubation period, perform the desired assay according to the manufacturer's instructions. This could include:

-

Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®): To assess the effect of this compound on cell growth.

-

Western Blotting: To analyze the phosphorylation status of Trk and its downstream signaling proteins.

-

Immunofluorescence: To visualize the localization of proteins involved in the Trk signaling pathway.

-

Migration/Invasion Assay: To evaluate the effect of this compound on cell motility.

-

-

-

Data Analysis:

-

Collect and analyze the data. For viability assays, results are often expressed as a percentage of the vehicle-treated control. For Western blotting, band intensities can be quantified.

-

Visualizations

Trk Signaling Pathway

Caption: Simplified Trk signaling pathway and the point of inhibition by this compound.

Experimental Workflow for a Cell-Based Assay

Caption: General experimental workflow for a cell-based assay using this compound.

Application Notes and Protocols for Trk-IN-13 in NTRK-Fusion Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors.[1][2][3] These chromosomal rearrangements lead to the expression of chimeric TRK fusion proteins with constitutively active kinase function.[1][4] This ligand-independent activation drives downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, promoting cellular proliferation, survival, and differentiation, ultimately leading to tumorigenesis.[4][5][6]

The TRK family consists of three proteins: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[7] The development of small molecule inhibitors targeting these kinases represents a significant advancement in precision oncology. Trk-IN-13 is a potent inhibitor of TRK kinases and holds potential for the research and treatment of TRK-related diseases. These application notes provide a comprehensive overview and experimental protocols for evaluating the efficacy of this compound in NTRK-fusion positive cancer cell lines.

Mechanism of Action

This compound is designed to inhibit the kinase activity of TRK fusion proteins. By binding to the ATP-binding pocket of the TRK kinase domain, this compound blocks autophosphorylation and subsequent activation of downstream signaling cascades. The inhibition of these pathways is expected to lead to decreased cell proliferation and induction of apoptosis in cancer cells harboring NTRK gene fusions.

Signaling Pathways

The constitutive activation of TRK fusion proteins leads to the activation of several downstream signaling pathways critical for cancer cell growth and survival. A diagram of the canonical TRK signaling pathway and the inhibitory effect of this compound is presented below.

References

- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trk-IN-13 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2][3] Dysregulation of Trk signaling, often through gene fusions involving the NTRK genes, is an oncogenic driver in a wide range of adult and pediatric cancers.[1][4][5] Trk-IN-13 is a potent inhibitor of Trk kinases and represents a promising therapeutic agent for cancers harboring NTRK gene fusions.[6]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse xenograft models, a critical step in oncology drug development.[7][8][9] The protocols outlined below are designed to assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Signaling Pathway

The Trk signaling cascade is initiated by the binding of neurotrophins to their respective Trk receptors, leading to receptor dimerization and autophosphorylation. This activation triggers downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[2][3][10][11] In cancers with NTRK fusions, the resulting chimeric proteins lead to constitutive, ligand-independent activation of these oncogenic signaling pathways.[1] this compound exerts its therapeutic effect by inhibiting the kinase activity of the Trk fusion proteins, thereby blocking these downstream signals.

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Design for In Vivo Efficacy Studies

A well-designed in vivo efficacy study is crucial for evaluating the anti-tumor activity of this compound. This typically involves establishing tumor xenografts in immunodeficient mice and monitoring tumor growth in response to treatment.[7][9][12]

Experimental Workflow

Caption: Experimental workflow for a mouse xenograft study.

Data Presentation: Efficacy Study Parameters

| Parameter | Description |

| Cell Line | Human cancer cell line with a confirmed NTRK fusion (e.g., KM12, CUTO-3). |

| Mouse Strain | Immunodeficient mice (e.g., BALB/c nude, NOD/SCID).[8] |

| Number of Animals | 8-10 mice per group. |

| Tumor Implantation | Subcutaneous injection of 1-5 x 10^6 cells in PBS or Matrigel.[13] |

| Tumor Volume at Start of Dosing | 150-200 mm³. |

| Treatment Groups | 1. Vehicle Control (e.g., corn oil, DMSO/saline) 2. This compound (Low Dose) 3. This compound (High Dose) |

| Route of Administration | Oral gavage or intraperitoneal injection.[14][15] |

| Dosing Schedule | Once or twice daily for 21-28 days. |

| Efficacy Endpoints | Tumor growth inhibition (TGI), tumor regression, time to progression.[7] |

| Monitoring | Tumor volume (caliper measurements) and body weight measured 2-3 times per week. |

Experimental Protocols

Establishment of Subcutaneous Xenografts

Objective: To establish solid tumors from a human cancer cell line in immunodeficient mice.

Materials:

-

Human cancer cell line with a confirmed NTRK fusion

-

Sterile PBS

-

Matrigel (optional, can improve tumor take rate)[13]

-

Immunodeficient mice (6-8 weeks old)

-

Syringes and needles (27-30 gauge)

Protocol:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL.[13]

-

Anesthetize the mouse.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.

-

Begin caliper measurements once tumors are palpable and continue 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[12]

In Vivo Dosing of this compound

Objective: To administer this compound to tumor-bearing mice to assess its anti-tumor efficacy.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, 0.5% methylcellulose, 5% DMSO in saline)

-

Oral gavage needles or syringes for intraperitoneal injection

Protocol:

-

Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

-

Prepare the dosing solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dose and the average body weight of the mice.

-

Administer the vehicle or this compound solution to the respective groups via the chosen route (oral gavage or intraperitoneal injection).[14][15]

-

Repeat dosing according to the predetermined schedule (e.g., once or twice daily).

-

Monitor tumor volume and body weight 2-3 times per week.

-

The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.

Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of this compound in plasma and tumor tissue over time.

Materials:

-

Tumor-bearing mice

-

This compound

-

Heparinized tubes for blood collection

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Administer a single dose of this compound to a cohort of tumor-bearing mice.

-

At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture into heparinized tubes.[16]

-

At the final time point, euthanize the mice and collect the tumors.

-

Centrifuge the blood samples to separate the plasma.

-

Process the plasma and tumor homogenates for analysis.[17]

-

Quantify the concentration of this compound using a validated LC-MS/MS method.[16][17][18]

Data Presentation: Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC | Area under the plasma concentration-time curve. |

| t1/2 | Half-life. |

| Tumor:Plasma Ratio | Ratio of drug concentration in the tumor versus plasma. |

Pharmacodynamic (PD) Analysis

Objective: To assess the in vivo target engagement and downstream signaling inhibition by this compound.

A. Western Blotting

Protocol:

-

At the end of the efficacy study, or at specific time points after the final dose in a separate PD study, euthanize the mice and harvest the tumors.

-

Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.[19]

-

Determine the protein concentration of the lysates.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[20][21]

-

Block the membrane with 5% non-fat milk or BSA in TBST.[20]

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-Trk (to assess target inhibition)

-

Total Trk

-

Phospho-ERK

-

Total ERK

-

Phospho-AKT

-

Total AKT

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[20]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

B. Immunohistochemistry (IHC)

Protocol:

-

Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the tissue sections.[22]

-

Perform antigen retrieval using a citrate-based buffer.[23]

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with primary antibodies (e.g., Phospho-Trk, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

-

Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

Develop the signal with a chromogen such as DAB.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

Logical Relationships in Experimental Design

References

- 1. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trk receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. xenograft.org [xenograft.org]

- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.6. Establishment of the Xenograft Mouse Model and Drug Tests [bio-protocol.org]

- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 14. Abstract for TR-13 [ntp.niehs.nih.gov]

- 15. ichor.bio [ichor.bio]

- 16. researchgate.net [researchgate.net]

- 17. Bioanalytical assay for the novel TRK inhibitor selitrectinib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. ptglab.com [ptglab.com]

- 21. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 22. m.youtube.com [m.youtube.com]

- 23. mit.edu [mit.edu]

Determining the Potency of Trk-IN-13 in Tumor Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Trk-IN-13, a potent inhibitor of Tropomyosin receptor kinases (Trk), in tumor cell lines. The provided methodologies are essential for characterizing the anti-proliferative activity of this compound and understanding its therapeutic potential in cancers driven by aberrant Trk signaling. This guide includes a detailed experimental protocol for a cell viability-based IC50 determination, a summary of expected data in a tabular format, and visualizations of the Trk signaling pathway and the experimental workflow.

Introduction

The Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors and their neurotrophin ligands play a crucial role in the development and function of the nervous system. In the context of oncology, chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains. These Trk fusion proteins are potent oncogenic drivers in a wide range of adult and pediatric tumors.

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Trk kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. The determination of the IC50 value of this compound is a critical step in its preclinical evaluation, providing a quantitative measure of its potency against specific cancer cell lines.

Data Presentation

The IC50 values of Trk inhibitors are typically determined across a panel of cancer cell lines, particularly those known to harbor NTRK gene fusions. While specific IC50 data for this compound is not yet publicly available, the following table provides representative data for a generic potent Trk inhibitor, illustrating how the results of the described protocol can be presented.

| Cell Line | Tumor Type | NTRK Fusion | Representative IC50 (nM) |

| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 5 - 15 |

| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | 50 - 70 |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 1 - 5 |

| SW-480 | Colorectal Carcinoma | NTRK Wild-Type | >1000 |

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines the steps to measure the anti-proliferative effect of this compound on adherent tumor cells and calculate its IC50 value.

Materials:

-

Tumor cell line(s) of interest (e.g., NTRK fusion-positive and wild-type lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-Buffered Saline (PBS, sterile)

-

Trypsin-EDTA

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit)

-

Solubilization buffer (for MTT assay: e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: a. Culture the selected tumor cell lines in T-75 flasks until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells per well, to be optimized for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow cells to attach.

-

Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform a serial dilution of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a medium-only control. c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared drug dilutions, vehicle control, and medium control to the respective wells in triplicate. e. Incubate the plate for 72 hours (or a time point determined by cell doubling time).

-

Cell Viability Measurement:

-

For MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium containing MTT. d. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. e. Shake the plate gently for 15 minutes at room temperature. f. Measure the absorbance at 570 nm using a microplate reader.

-

For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 2 minutes. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

-

-

Data Analysis: a. Subtract the background absorbance/luminescence (medium-only control) from all other readings. b. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 c. Plot the % Viability against the log-transformed concentrations of this compound. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%. GraphPad Prism or similar software is recommended for this analysis.

Visualizations

Trk Signaling Pathway

The following diagram illustrates the canonical signaling pathways downstream of Trk receptors, which are inhibited by this compound.

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the sequential steps of the experimental protocol for determining the IC50 of this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

Application Notes and Protocols for Trk-IN-13 in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are activated by neurotrophins, a family of growth factors, leading to the activation of downstream signaling pathways such as the Ras/MAPK, PI3K/AKT, and PLC-γ pathways. These pathways are integral to neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers, making Trk kinases attractive therapeutic targets.

Trk-IN-13 is a potent inhibitor of Trk kinases. It is an imidazo[1,2-b]pyridazine derivative identified as compound X-24 in patent WO2012034091A1.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro kinase inhibition assays to aid researchers in assessing its inhibitory activity and characterizing its effects on Trk signaling pathways.

Data Presentation

While specific IC50 values for this compound are not publicly available in the reviewed literature, the following table provides a template for presenting such quantitative data once obtained from experimental assays. For reference, typical IC50 values for potent pan-Trk inhibitors are in the low nanomolar range.

| Kinase Target | This compound IC50 (nM) | Reference Compound (e.g., Larotrectinib) IC50 (nM) |

| TrkA | Data to be determined | ~5-11 |

| TrkB | Data to be determined | ~5-11 |

| TrkC | Data to be determined | ~5-11 |

| Off-target Kinase 1 | Data to be determined | >1000 |

| Off-target Kinase 2 | Data to be determined | >1000 |

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a generic ADP-Glo™ Kinase Assay and is suitable for measuring the inhibitory activity of this compound against purified Trk kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

-

This compound

-

Purified recombinant TrkA, TrkB, or TrkC kinase

-

Myelin Basic Protein (MBP) or a suitable peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be ≤1%.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

-

Prepare a kinase/substrate mixture by diluting the Trk kinase and substrate (e.g., MBP) in the kinase assay buffer. Add 10 µL of this mixture to each well.

-

Prepare an ATP solution in the kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay: Western Blot for Trk Phosphorylation

This protocol allows for the assessment of this compound's ability to inhibit Trk autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with known Trk expression or fusion (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion)

-

Cell culture medium and supplements

-

This compound

-

Neurotrophin (e.g., NGF for TrkA, BDNF for TrkB)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Trk (pan or specific), anti-total-Trk, anti-phospho-downstream effectors (e.g., p-AKT, p-ERK), anti-total downstream effectors, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Protocol:

-

Cell Culture and Treatment:

-

Culture the cells to 70-80% confluency.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

-

Stimulation and Lysis:

-

Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for 10 minutes) to induce Trk phosphorylation. A non-stimulated control should be included.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-protein signals to the total protein signals and the loading control.

-

Analyze the dose-dependent inhibition of Trk phosphorylation by this compound.

-

Mandatory Visualizations

Trk Signaling Pathway

Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.

Biochemical Kinase Inhibition Assay Workflow

References

Application Notes and Protocols for Immunofluorescence Staining of Trk Receptors

These application notes provide a detailed guide for the immunofluorescent detection of Tropomyosin receptor kinase (Trk) receptors in fixed cells and tissues. While the small molecule Trk-IN-13 is a potent inhibitor of Trk kinase activity and a valuable tool for studying receptor signaling, it is not itself a fluorescent probe for imaging. This guide, therefore, focuses on established immunofluorescence protocols using antibodies targeting TrkA, TrkB, and TrkC. The use of this compound as a modulator of Trk receptor activity in conjunction with these protocols is also discussed.

Introduction to Trk Receptors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases crucial for the development and function of the nervous system.[1][2][3] The family includes three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4][5] These receptors are activated by neurotrophins, a family of growth factors. The binding of a specific neurotrophin to its corresponding Trk receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[1][6] This activation triggers several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which regulate neuronal survival, differentiation, growth, and synaptic plasticity.[1][2][3][6][7]

Ligand Specificity of Trk Receptors:

-

TrkA: Preferentially binds Nerve Growth Factor (NGF).[1][4][8]

-

TrkB: Primarily activated by Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4).[1][8]

-

TrkC: The primary ligand is Neurotrophin-3 (NT-3).[8]

Given their significant role in neurobiology and their implication in various cancers, the visualization of Trk receptors within cells and tissues is essential for research and drug development.[5]

The Role of this compound

This compound is a potent and selective inhibitor of the kinase activity of the Trk receptor family.[9] It is a valuable chemical probe for investigating the physiological and pathological roles of Trk signaling. In the context of immunofluorescence studies, this compound can be utilized to:

-

Investigate the effects of signaling inhibition: Researchers can treat cells or tissues with this compound to study how the inhibition of Trk kinase activity affects receptor localization, trafficking, and expression levels.

-

Serve as a negative control: By comparing the staining patterns in the presence and absence of this compound, one can gain insights into the functional consequences of Trk signaling.

Quantitative Data Summary for Immunofluorescence

The following table provides a general overview of recommended starting concentrations and incubation times for antibodies and reagents used in immunofluorescence for Trk receptors. Note: Optimal conditions should be determined empirically for each specific antibody, cell type, and experimental setup.

| Reagent/Step | Concentration/Time | Notes |

| Primary Antibody | 1:100 - 1:1000 dilution | The optimal dilution must be determined by titration. |

| Incubation: 2 hours at RT or Overnight at 4°C | Overnight incubation at 4°C is often recommended to reduce background. | |

| Secondary Antibody | 1:500 - 1:2000 dilution | Should be specific to the host species of the primary antibody. |

| Incubation: 1 hour at RT in the dark | Protect fluorophores from light to prevent photobleaching. | |

| Fixation (4% PFA) | 10-20 minutes at RT | |

| Permeabilization (0.1-0.5% Triton X-100) | 5-15 minutes at RT | Necessary for intracellular targets. May not be required for cell surface staining. |

| Blocking (5% Normal Serum) | 30-60 minutes at RT | Serum should be from the same species as the secondary antibody. |

| Nuclear Counterstain (DAPI) | 1 µg/mL for 5 minutes |

Experimental Protocols

Immunofluorescence Staining of Cultured Cells for Trk Receptors

This protocol outlines the steps for staining Trk receptors in adherent cells grown on coverslips.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody against the target Trk receptor (e.g., anti-TrkA, anti-TrkB, or anti-TrkC)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Microscope slides

Procedure:

-

Cell Culture: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.

-

Washing: Gently wash the cells three times with PBS for 5 minutes each.

-

Fixation: Incubate the cells with 4% PFA for 10-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: For intracellular targets, incubate the cells with Permeabilization Buffer for 5-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the predetermined optimal concentration. Incubate the coverslips with the primary antibody solution for 2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.

-

Final Wash: Wash the coverslips one final time with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Immunofluorescence Staining of Tissue Sections for Trk Receptors

This protocol is for staining Trk receptors in paraffin-embedded or frozen tissue sections.

Materials:

-

Microscope slides with tissue sections

-

Deparaffinization and rehydration solutions (for paraffin sections)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Permeabilization Buffer (0.2% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal goat serum, 0.1% Triton X-100 in PBS)

-

Primary antibody against the target Trk receptor

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol to rehydrate the tissue.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave or water bath). Allow to cool.

-

Washing: Wash sections with PBS.

-

Permeabilization: Incubate sections with Permeabilization Buffer for 10 minutes.

-

Washing: Wash sections with PBS.

-

Blocking: Apply Blocking Buffer to the sections and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash sections three times with PBS.

-

Secondary Antibody Incubation: Apply the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.

-

Washing: Wash sections three times with PBS in the dark.

-

Counterstaining: Apply DAPI for 5-10 minutes.

-

Washing: Wash sections with PBS.

-

Mounting: Mount with antifade medium and a coverslip.

-

Imaging: Image with a fluorescence or confocal microscope.

Visualizations

Trk Receptor Signaling Pathway

Caption: Trk Receptor Signaling Pathways.

Experimental Workflow for Immunofluorescence

Caption: Immunofluorescence Staining Workflow.

References

- 1. Trk receptor - Wikipedia [en.wikipedia.org]

- 2. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Distinct requirements for TrkB and TrkC signaling in target innervation by sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

how to prevent Trk-IN-13 precipitation in aqueous solutions

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the precipitation of Trk-IN-13 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk).[1][2][3] The Trk family includes three receptors (TrkA, TrkB, and TrkC) that are activated by neurotrophins.[4] These receptors play a crucial role in regulating cell survival, proliferation, and differentiation through various signaling pathways.[5][6][7] Due to its inhibitory action, this compound is a valuable tool for studying Trk-related diseases and cellular processes.[1]

Q2: Why does my this compound precipitate when I add it to my aqueous buffer?

Like many small molecule inhibitors, this compound likely has low solubility in aqueous solutions. Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in a given solvent or buffer system. This can be influenced by factors such as pH, temperature, and the presence of other solutes. The issue often arises when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer where the inhibitor is less soluble.

Q3: What is the best solvent for making a stock solution of this compound?

For many kinase inhibitors, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[8] It is advisable to first dissolve this compound in pure DMSO to create a stock solution before diluting it into your experimental medium.[8]

Q4: How should I store my this compound stock solution?

Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. For in-solvent storage, keeping it at -80°C for up to a year is a common practice.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter with this compound precipitation.

Q: I observed precipitation immediately after diluting my DMSO stock solution into my cell culture medium. What should I do?